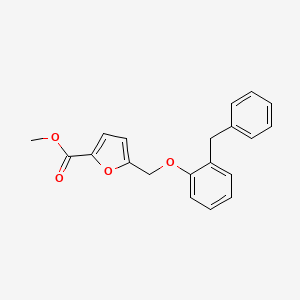

Methyl 5-((2-benzylphenoxy)methyl)furan-2-carboxylate

Description

Methyl 5-((2-benzylphenoxy)methyl)furan-2-carboxylate is a furan-based ester derivative characterized by a benzylphenoxy substituent at the 5-position of the furan ring.

Properties

IUPAC Name |

methyl 5-[(2-benzylphenoxy)methyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-22-20(21)19-12-11-17(24-19)14-23-18-10-6-5-9-16(18)13-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTDJJZWIBJNQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)COC2=CC=CC=C2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((2-benzylphenoxy)methyl)furan-2-carboxylate typically involves the esterification of 5-hydroxymethyl-2-furoic acid with 2-benzylphenol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

Industrial production of Methyl 5-((2-benzylphenoxy)methyl)furan-2-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((2-benzylphenoxy)methyl)furan-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

Oxidation: Furanones and carboxylic acids.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Methyl 5-((2-benzylphenoxy)methyl)furan-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 5-((2-benzylphenoxy)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The benzylphenoxy group can interact with enzymes and receptors, modulating their activity. The furan ring may also participate in electron transfer reactions, influencing cellular pathways .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Furan-2-carboxylate derivatives exhibit bioactivity modulated by substituents at the 5-position. Key analogs include:

| Compound Name | Substituents | Key Structural Features |

|---|---|---|

| Methyl 5-((2-benzylphenoxy)methyl)furan-2-carboxylate | 2-Benzylphenoxy group | Lipophilic aromatic group; potential π-π stacking |

| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | 2-Fluoro, 4-nitro groups | Electron-withdrawing groups; planar conformation |

| Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)-3-(hydroxymethyl)furan-2-carboxylate | Hydroxy, methoxy, methyl, hydroxymethyl groups | Polar substituents; enhanced solubility |

| Methyl 5-(hydroxymethyl)furan-2-carboxylate | Hydroxymethyl group | Hydrophilic; found in herbal extracts |

| Methyl 5-benzoyl-furan-2-carboxylate | Benzoyl group | Electron-deficient aromatic moiety |

Key Observations :

- Electron-withdrawing groups (e.g., nitro, fluorine) enhance antimycobacterial activity by stabilizing molecular conformations and interacting with bacterial targets like MbtI .

- Lipophilic groups (e.g., benzylphenoxy, benzoyl) improve membrane permeability but may reduce solubility .

- Polar groups (e.g., hydroxymethyl, methoxy) increase solubility and enable hydrogen bonding, critical for interactions with biological targets .

Physicochemical Properties :

Structure-Activity Relationships (SAR)

- Antimycobacterial Activity : Fluorine and nitro groups at the 2- and 4-positions optimize steric and electronic interactions with MbtI, achieving IC₅₀ values <10 µM .

- Antimicrobial Specificity : Methoxycarbonylethyl groups exhibit narrow-spectrum activity against Gram-negative bacteria, likely due to membrane disruption .

- Cytotoxicity : Hydroxymethyl derivatives show selective toxicity toward cancer cells, possibly via pro-oxidant mechanisms .

Biological Activity

Methyl 5-((2-benzylphenoxy)methyl)furan-2-carboxylate is a compound that has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis of Methyl 5-((2-benzylphenoxy)methyl)furan-2-carboxylate

The synthesis of this compound typically involves the reaction of furan derivatives with benzylphenol under specific conditions to yield the desired ester. The synthetic route often includes:

- Starting Materials : Furan-2-carboxylic acid, benzylphenol, and coupling agents.

- Reagents : Common reagents include DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for activation.

- Reaction Conditions : The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature or under reflux conditions.

Anticancer Activity

Recent studies have demonstrated that methyl 5-((2-benzylphenoxy)methyl)furan-2-carboxylate exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer). The findings indicate:

- IC50 Values : The compound showed IC50 values ranging from 10 to 50 µg/mL across different cell lines, indicating potent cytotoxicity.

Antibacterial Activity

The compound also displays notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Key findings include:

- Minimum Inhibitory Concentration (MIC) : The MIC values for common pathogens such as Staphylococcus aureus and Escherichia coli were reported at 100 µg/mL and 200 µg/mL, respectively.

The biological activity of methyl 5-((2-benzylphenoxy)methyl)furan-2-carboxylate can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspase pathways.

- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in the cell cycle, preventing cancer cell proliferation.

- Antimicrobial Action : Its antibacterial mechanism may involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Case Studies

Several case studies have documented the effects of methyl 5-((2-benzylphenoxy)methyl)furan-2-carboxylate:

- Study on HeLa Cells : A study found that treatment with the compound resulted in a significant reduction in cell viability after 48 hours, with morphological changes indicative of apoptosis.

- Antibacterial Efficacy : In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus, with time-kill studies confirming rapid bactericidal activity.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.